molecular formula C18H12ClF2NO3S B14225415 N-(3-Chloro-4-fluorophenyl)-4-(4-fluorophenoxy)benzene-1-sulfonamide CAS No. 823781-56-2

N-(3-Chloro-4-fluorophenyl)-4-(4-fluorophenoxy)benzene-1-sulfonamide

Katalognummer: B14225415
CAS-Nummer: 823781-56-2
Molekulargewicht: 395.8 g/mol
InChI-Schlüssel: FQTZLDFPBRYAMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chloro-4-fluorophenyl)-4-(4-fluorophenoxy)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-4-(4-fluorophenoxy)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting a suitable sulfonyl chloride with an amine. In this case, 4-(4-fluorophenoxy)benzenesulfonyl chloride can be reacted with 3-chloro-4-fluoroaniline under basic conditions.

    Coupling Reactions: The coupling of the two aromatic rings can be achieved through various methods, such as Suzuki coupling or Ullmann coupling, depending on the specific substituents and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-4-(4-fluorophenoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the aromatic rings can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as halogens or alkylating agents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction may alter the oxidation state of the sulfonamide group.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.

    Industry: Use in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-4-(4-fluorophenoxy)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, which is essential for bacterial growth. The molecular targets and pathways involved would need to be elucidated through further research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

N-(3-Chloro-4-fluorophenyl)-4-(4-fluorophenoxy)benzene-1-sulfonamide is unique due to its specific combination of chloro and fluoro substituents on the aromatic rings, which may confer distinct chemical and biological properties compared to other sulfonamides.

Eigenschaften

CAS-Nummer

823781-56-2

Molekularformel

C18H12ClF2NO3S

Molekulargewicht

395.8 g/mol

IUPAC-Name

N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenoxy)benzenesulfonamide

InChI

InChI=1S/C18H12ClF2NO3S/c19-17-11-13(3-10-18(17)21)22-26(23,24)16-8-6-15(7-9-16)25-14-4-1-12(20)2-5-14/h1-11,22H

InChI-Schlüssel

FQTZLDFPBRYAMS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.